2-Hydroxyadipate(2-) is a dicarboxylic acid derivative, specifically the anionic form of 2-hydroxyadipic acid. It plays a significant role in various biochemical processes and is particularly relevant in the biosynthesis of adipic acid, a crucial monomer used in the production of nylon-6,6. The compound can be synthesized through enzymatic pathways and has garnered interest for its potential applications in biotechnology and industrial chemistry.
2-Hydroxyadipate(2-) is derived from adipic acid, which is produced naturally in small amounts through microbial metabolism. It can also be synthesized through engineered metabolic pathways in microorganisms such as Escherichia coli and Corynebacterium glutamicum. The compound falls under the classification of organic compounds, specifically dicarboxylic acids.
The synthesis of 2-hydroxyadipate can be achieved through various methods:
The enzymatic processes often involve manipulating gene expressions and optimizing growth conditions to maximize yield. For instance, transcriptome analysis has been utilized to identify key regulatory elements that enhance precursor synthesis .
The molecular formula of 2-hydroxyadipate(2-) is . The structure features two carboxylate groups (-COO^-) and a hydroxyl group (-OH) attached to a six-carbon chain.
The enzymatic reactions are typically characterized by their specificity towards substrates and conditions such as pH and temperature, which can significantly influence yield and purity.
The mechanism involves enzyme-catalyzed reactions where substrates bind to active sites on enzymes, facilitating the conversion of chemical bonds through various biochemical pathways. For example, the conversion of 2-oxoadipate to (R)-2-hydroxyadipate involves hydride transfer and protonation steps that are mediated by enzyme active sites designed through protein engineering .
Cancer-associated mutations in isocitrate dehydrogenases (IDHs), particularly IDH1 (Arg132) and IDH2 (Arg140, Arg172), confer neomorphic activity by converting α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2HG), an oncometabolite. Structural homology between human IDH1/2 and yeast homoisocitrate dehydrogenases (HIDHs) enabled the rational engineering of HIDHs. Mutations at residue Arg143 in Schizosaccharomyces pombe HIDH (analogous to IDH1-R132) shifted substrate specificity from homoisocitrate to 2-oxoadipate. This redesign eliminated the enzyme’s native reductive carboxylation function while introducing stereospecific reduction of 2-oxoadipate to (R)-2-hydroxyadipate. Kinetic characterization confirmed that mutants like R143H exhibit a KM of 2.0 mM for 2-oxoadipate and kcat of 1.6 min−1 [5].
Table 1: Engineered HIDH Mutants for 2-Hydroxyadipate Synthesis
Enzyme Source | Mutation | Substrate | Product | KM (mM) | kcat (min⁻¹) |
---|---|---|---|---|---|
S. pombe HIDH (WT) | None | Homoisocitrate | 2-Oxoadipate | 0.25* | 160* |
S. pombe HIDH (Mutant) | R143H | 2-Oxoadipate | (R)-2-Hydroxyadipate | 2.0 ± 0.34 | 1.6 ± 0.0021 |
Human IDH1 (Mutant) | R132H | α-KG | D-2-HG | 0.1* | 0.5* |
*Representative values from literature for comparison* [5] [6].
The R143H mutation in HIDH abolishes CO2-dependent carboxylation activity, redirecting catalysis toward NADPH-dependent reduction of 2-oxoadipate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses verified exclusive production of (R)-2-hydroxyadipate (detected at m/z 377/161 and 377/143 after derivatization), contrasting with wild-type HIDH, which generates homoisocitrate (m/z 421/205) under identical conditions. This stereoselectivity is critical for downstream adipic acid biosynthesis, as (R)-2-hydroxyadipate serves as a precursor in microbial pathways [5].
2-Hydroxyadipate is an intermediate in lysine degradation, with two primary routes:
In glutaric aciduria type I (GA-I), deficient glutaryl-CoA dehydrogenase (GCDH) causes accumulation of neurotoxic metabolites (glutaric acid, 3-hydroxyglutaric acid) and 2-hydroxyadipate due to blocked lysine catabolism. Nutritional studies in Gcdh-/- mice show that low-lysine diets reduce cerebral 2-hydroxyadipate and glutaric acid by 60–70%. Furthermore, L-arginine supplementation competitively inhibits lysine transport at the blood-brain barrier (via system y+ carriers), diminishing neuronal lysine influx and metabolite accumulation [3] [7] [9].
Table 2: Metabolic Impact of 2-Hydroxyadipate in Glutaric Aciduria Type I
Metabolic Intervention | Effect on Cerebral Metabolites | Proposed Mechanism |
---|---|---|
Low-Lysine Diet | ↓ Glutaric acid, ↓ 2-hydroxyadipate (60–70%) | Reduced precursor availability for catabolism |
L-Arginine Supplementation | ↓ Lysine influx, ↓ Metabolite accumulation | Competition at blood-brain barrier transporters |
Clofibrate Treatment | ↓ Glutaric acid, ↑ Peroxisomal β-oxidation | Enhanced alternative lysine oxidation in peroxisomes |
L-Carnitine Supplementation | → Glutaric acid, ↑ Glutarylcarnitine excretion | Detoxification via conjugation; no effect on 2-HA |
Data derived from murine models and clinical studies [3] [7].
2-Hydroxyadipate occupies a nodal position in adipic acid biosynthesis:
Table 3: Biosynthetic Pathways Utilizing 2-Hydroxyadipate as Intermediate
Host Organism | Pathway Engineering | Key Enzymes | Titer |
---|---|---|---|
Escherichia coli | L-lysine → 2-Oxoadipate → (R)-2-Hydroxyadipate | Mutant HIDH, Dehydrogenases | 11.1 g/L |
Corynebacterium glutamicum | Glucose → Succinyl-CoA → 3-Oxoadipyl-CoA → Adipic acid | paaJ (thiolase), ter (reductase) | 37 µg/L |
Thermobifida fusca | Native reverse β-oxidation | thiolase, dehydrogenase, hydratase | 1.5 g/L* |
*Representative titer from literature* [4].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7